N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide
Description
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide is a synthetic organic compound featuring a piperidine ring, a cyclobutyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-4-15(5-2)17(20)19-8-6-16(7-9-19)18-23(21,22)12-14-10-13(3)11-14/h13-16,18H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFOIWLXDXKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)NS(=O)(=O)CC2CC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of the 2-Ethylbutanoyl Group: This step involves the acylation of the piperidine nitrogen using 2-ethylbutanoyl chloride in the presence of a base like triethylamine.
Attachment of the 3-Methylcyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclobutyl halide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the 2-ethylbutanoyl moiety, potentially converting it to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the 2-ethylbutanoyl group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding assays.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored through various in vitro and in vivo assays.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring and sulfonamide group are known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)urea: Contains a urea group, which may alter its biological activity.
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)thiourea: Similar to the urea derivative but with a sulfur atom, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the methanesulfonamide group in N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide distinguishes it from other similar compounds. This group can significantly influence the compound’s solubility, stability, and biological activity, making it a unique candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
